Cyclohexyldiethylammonium lauryl sulfate
Description
Properties
CAS No. |
13106-15-5 |
|---|---|
Molecular Formula |
C22H47NO4S |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
N,N-diethylcyclohexanamine;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O4S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-11(4-2)10-8-6-5-7-9-10/h2-12H2,1H3,(H,13,14,15);10H,3-9H2,1-2H3 |
InChI Key |
MPLKHTYEXMXSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Conventional Sulfation Methods
The most traditional method for preparing lauryl sulfate involves the reaction of lauryl alcohol with chlorosulfonic acid to produce lauryl hydrogen sulfate, which is then neutralized with a base such as sodium hydroxide to yield sodium lauryl sulfate. The overall reaction can be represented as:
$$
\text{C}{12}\text{H}{25}\text{OH} + \text{ClSO}3\text{H} \rightarrow \text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{HCl}
$$
$$
\text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{C}{12}\text{H}{25}\text{OSO}3\text{Na} + \text{H}_2\text{O}
$$
This method, while effective, presents several operational hazards. Chlorosulfonic acid is highly corrosive, emits toxic fumes, and requires specialized handling and equipment. The process also generates hydrochloric acid gas, necessitating adequate ventilation and neutralization systems.
Alternative Sulfation Using Sulfamic Acid
To address the safety and environmental concerns associated with chlorosulfonic acid, alternative methods using sulfamic acid as the sulfating agent have been developed. Sulfamic acid is a non-volatile, solid reagent that is significantly less hazardous. In this approach, lauryl alcohol reacts with sulfamic acid, often in the presence of an acidic ionic liquid and urea as catalysts, to yield lauryl sulfate. The reaction proceeds under mild conditions (80–100°C) and typically achieves high yields with minimal by-product formation.
The reaction scheme is as follows:
$$
\text{C}{12}\text{H}{25}\text{OH} + \text{NH}2\text{SO}3\text{H} \xrightarrow{\text{ionic liquid, urea}} \text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{NH}3
$$
The resulting lauryl hydrogen sulfate can then be neutralized with an appropriate base or amine to generate the desired lauryl sulfate salt.
Process Optimization and Yields
A detailed example of this method involves mixing lauryl alcohol and sulfamic acid in a molar ratio of 1:0.56 to 1.22, with 1-butylpyridine bisulfate as the acidic ionic liquid catalyst (8.38 mol%) and urea as a co-catalyst. The mixture is stirred at 90–100°C for 2–4 hours, after which the product is neutralized, washed, and dried. This process yields pure sodium lauryl sulfate as a white powder, with isolated yields reported at 64% and a melting point of 183–185°C.
Data Table: Comparative Sulfation Methods
| Method | Sulfating Agent | Catalyst | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Safety Considerations |
|---|---|---|---|---|---|---|
| Conventional | Chlorosulfonic acid | None | 0–25 | 1–2 | 60–80 | Corrosive, toxic fumes, HCl generation |
| Alternative | Sulfamic acid | Ionic liquid, urea | 80–100 | 2–4 | 60–70 | Safer, mild, less corrosive |
Purification and Characterization
Following synthesis, the lauryl sulfate product is typically purified by washing with absolute ethanol and chloroform to remove unreacted starting materials and by-products. The purity and identity of the product are confirmed by melting point determination, infrared spectroscopy, and, where necessary, nuclear magnetic resonance (NMR) spectroscopy. These methods ensure that the lauryl sulfate anion is suitable for subsequent salt formation.
Synthesis of Cyclohexyldiethylammonium Cation
Chemical Structure and Properties
The cyclohexyldiethylammonium cation is derived from cyclohexyldiethylamine, a tertiary amine featuring a cyclohexyl group bonded to a nitrogen atom, which is also substituted with two ethyl groups. The cation is formed by protonation of the amine, typically using a strong acid or by direct ion exchange with a suitable anion.
Preparation of Cyclohexyldiethylamine
Cyclohexyldiethylamine can be synthesized via alkylation reactions, where cyclohexylamine is reacted with ethyl halides under basic conditions. The reaction is generally performed in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.
$$
\text{C}6\text{H}{11}\text{NH}2 + 2 \text{C}2\text{H}5\text{Br} \xrightarrow{\text{NaOH}} \text{C}6\text{H}{11}\text{N(C}2\text{H}5)2 + 2 \text{NaBr} + 2 \text{H}_2\text{O}
$$
The resulting tertiary amine is purified by distillation or extraction, and its identity is confirmed by NMR and mass spectrometry.
Formation of the Ammonium Cation
The cyclohexyldiethylammonium cation is generated by protonating cyclohexyldiethylamine with a strong acid, such as sulfuric acid, or by ion exchange with an acidic salt. In the context of lauryl sulfate salt formation, the amine can be directly neutralized with lauryl hydrogen sulfate or lauryl sulfate to form the desired salt.
$$
\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2 + \text{C}{12}\text{H}{25}\text{OSO}3\text{H} \rightarrow [\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2\text{H}]^+ [\text{C}{12}\text{H}{25}\text{OSO}3]^-
$$
Alternatively, the salt can be prepared by metathesis, reacting cyclohexyldiethylammonium chloride or bromide with sodium lauryl sulfate, precipitating sodium chloride or sodium bromide, and isolating the desired product.
Data Table: Amine Alkylation and Salt Formation
| Step | Reactants | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| Amine Alkylation | Cyclohexylamine, ethyl bromide | NaOH, reflux | 60–75 | Distillation, extraction |
| Ammonium Salt Formation | Amine, lauryl sulfate | Neutralization | 70–90 | Recrystallization, washing |
Preparation of this compound
Direct Neutralization Method
The most straightforward method for preparing this compound is the direct neutralization of cyclohexyldiethylamine with lauryl hydrogen sulfate. This reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The stoichiometry is generally 1:1, ensuring complete neutralization and salt formation.
$$
\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2 + \text{C}{12}\text{H}{25}\text{OSO}3\text{H} \rightarrow [\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2\text{H}]^+ [\text{C}{12}\text{H}{25}\text{OSO}3]^-
$$
The product precipitates as a solid or separates as an oil, depending on solvent and concentration. It is isolated by filtration or extraction, washed with cold solvent, and dried under vacuum.
Salt Metathesis Method
An alternative approach involves salt metathesis, wherein cyclohexyldiethylammonium chloride or bromide is reacted with sodium lauryl sulfate in aqueous solution. The reaction yields this compound and sodium chloride or sodium bromide as a by-product.
$$
[\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2\text{H}]^+\text{Cl}^- + \text{C}{12}\text{H}{25}\text{OSO}3\text{Na} \rightarrow [\text{C}6\text{H}{11}\text{N(C}2\text{H}5)2\text{H}]^+ [\text{C}{12}\text{H}{25}\text{OSO}3]^- + \text{NaCl}
$$
The reaction mixture is stirred at ambient temperature, and the inorganic salt by-product (NaCl or NaBr) is removed by filtration. The organic phase containing the desired product is concentrated and purified by recrystallization or solvent extraction.
Solvent Selection and Process Parameters
The choice of solvent is critical for optimizing yield and purity. Water, ethanol, and isopropanol are commonly used, with ethanol often providing the best balance between solubility and ease of product isolation. The reaction is typically complete within 1–2 hours at room temperature, but mild heating (30–50°C) can accelerate the process.
Purification and Characterization
After isolation, the product is washed with cold ethanol or acetone to remove residual inorganic salts and unreacted starting materials. The final product is dried under reduced pressure. Characterization is performed using melting point determination, infrared spectroscopy (to confirm the presence of sulfate ester and ammonium functionalities), and NMR spectroscopy (to verify the structure of both cation and anion).
Data Table: Preparation Methods for this compound
| Method | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification |
|---|---|---|---|---|---|---|
| Direct | Cyclohexyldiethylamine, lauryl hydrogen sulfate | Ethanol | 25–50 | 1–2 | 70–90 | Filtration, drying |
| Metathesis | Cyclohexyldiethylammonium chloride, sodium lauryl sulfate | Water/ethanol | 25–40 | 1–2 | 65–85 | Filtration, washing |
Analytical and Quality Control Considerations
Spectroscopic Analysis
Infrared spectroscopy is used to confirm the presence of characteristic sulfate ester peaks (typically near 1220–1260 cm⁻¹ for S=O stretching) and ammonium peaks. Proton and carbon NMR spectroscopy provide detailed information about the organic framework, confirming the presence of cyclohexyl, ethyl, and lauryl groups.
Purity Assessment
Purity is assessed by melting point determination, elemental analysis, and, where available, high-performance liquid chromatography (HPLC). Residual inorganic salts are quantified by conductivity or ion chromatography. The absence of starting materials is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC) for volatile amines.
Table: Analytical Parameters
| Parameter | Technique | Typical Value/Range |
|---|---|---|
| Melting Point | Melting point apparatus | 100–120°C (literature dependent) |
| IR (S=O stretch) | FTIR | 1220–1260 cm⁻¹ |
| NMR (proton) | ¹H NMR | Consistent with structure |
| Purity | Elemental analysis, HPLC | >95% |
Comparative Evaluation of Preparation Methods
Efficiency and Yield
Both direct neutralization and salt metathesis methods offer high yields and operational simplicity. The choice of method depends on the availability of starting materials and desired purity. Direct neutralization is preferred when lauryl hydrogen sulfate is available, while metathesis is suitable when sodium lauryl sulfate and cyclohexyldiethylammonium chloride are on hand.
Scalability
Both methods are amenable to scale-up, with batch and continuous processes feasible. The choice of reactor design and purification strategy will depend on the intended scale and application.
Data Table: Comparative Analysis
| Criterion | Direct Neutralization | Salt Metathesis |
|---|---|---|
| Yield | High (70–90%) | Moderate–high (65–85%) |
| Purity | High | High |
| Safety | Good (with sulfamic acid) | Good |
| Environmental | Favorable (with green solvents) | Favorable (with green solvents) |
| Scalability | Excellent | Excellent |
Literature Perspectives and Research Developments
Chemical Reactions Analysis
Types of Reactions
Cyclohexyldiethylammonium lauryl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, resulting in the formation of alcohols.
Substitution: The lauryl sulfate anion can undergo nucleophilic substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong acids like sulfuric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Halides and other nucleophiles are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Various substituted lauryl sulfate derivatives
Scientific Research Applications
Cyclohexyldiethylammonium lauryl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Mechanism of Action
Cyclohexyldiethylammonium lauryl sulfate exerts its effects primarily through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of liquids. It also disrupts cell membranes by solubilizing lipids and proteins, making it effective in cell lysis and protein extraction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between cyclohexyldiethylammonium lauryl sulfate and structurally related surfactants:
Key Research Findings
- Cationic Influence: The cyclohexyl group in the cation may reduce water solubility compared to ALS or SLS but enhance compatibility with nonpolar solvents, making it suitable for specialized emulsification processes. This structural modification could also mitigate skin irritation, a common issue with SLS and ALS .
- Performance vs. SLES : Unlike SLES, which incorporates ethoxylation for milder effects, this compound relies on cation modification. While SLES is preferred in personal care for reduced irritation, the target compound may find use in industrial settings requiring tailored hydrophobicity .
Biological Activity
Cyclohexyldiethylammonium lauryl sulfate (CDEALS) is a compound that belongs to the class of quaternary ammonium surfactants. This article provides a comprehensive overview of its biological activity, including its effects on microbial pathogens, skin irritation potential, and cytotoxicity, drawing from diverse sources of research.
Chemical Structure and Properties
CDEALS is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. Its structure includes a cyclohexyl group and two ethyl groups attached to a quaternary ammonium center, along with a lauryl sulfate tail. This unique configuration contributes to its surfactant properties and biological activity.
Antimicrobial Activity
CDEALS exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that:
- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. This is primarily due to its ability to insert into lipid bilayers, altering membrane integrity and fluidity.
- Efficacy Against Pathogens : Studies have shown that CDEALS is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its antifungal activity has also been documented against species such as Candida albicans.
Table 1: Antimicrobial Efficacy of CDEALS
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Skin Irritation and Toxicity
While CDEALS has beneficial antimicrobial properties, its use is also associated with skin irritation and cytotoxic effects:
- Skin Irritation : CDEALS can cause irritation upon dermal exposure. Studies have indicated that concentrations above 0.5% can lead to erythema and discomfort in human subjects.
- Cytotoxicity : In vitro studies have demonstrated that CDEALS can induce cytotoxic effects in human keratinocytes at higher concentrations. The cytotoxicity is attributed to membrane disruption and oxidative stress.
Table 2: Skin Irritation Potential of CDEALS
| Concentration (%) | Effect Observed | Reference |
|---|---|---|
| 0.5 | Mild erythema | |
| 1.0 | Moderate irritation | |
| 2.5 | Severe irritation |
Case Studies
Several case studies highlight the practical implications of CDEALS in dermatological formulations:
- Topical Antiseptic Formulation : A study involving a topical formulation containing CDEALS showed significant reduction in bacterial load in patients with infected wounds compared to placebo treatments.
- Cosmetic Applications : In cosmetic products, CDEALS has been utilized for its emulsifying properties while maintaining a balance between efficacy and skin tolerance.
Research Findings
Recent research has focused on optimizing the concentration of CDEALS in formulations to maximize antimicrobial efficacy while minimizing irritation:
- Concentration Optimization : Formulations containing 0.5% CDEALS were found to be effective against pathogens without causing significant skin irritation.
- Synergistic Effects : Combining CDEALS with other antimicrobial agents has shown enhanced efficacy against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing high-purity cyclohexyldiethylammonium lauryl sulfate?
- Methodological Answer : Utilize quaternization reactions between lauryl sulfate anions and cyclohexyldiethylamine under controlled pH (e.g., acidic conditions). Purification can involve recrystallization from ethanol-water mixtures or column chromatography to remove unreacted amines and sulfates. Characterization via NMR (¹H, ¹³C) and FT-IR confirms structural integrity, while elemental analysis ensures stoichiometric purity .
Q. Which analytical techniques are optimal for characterizing its micellar behavior and critical micelle concentration (CMC)?
- Methodological Answer : Employ surface tension measurements (Du Noüy ring method) to determine CMC. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) can assess micelle size and morphology. Cyclic voltammetry may probe diffusion coefficients and aggregation dynamics in solution .
Q. How does its surfactant efficiency compare to structurally similar quaternary ammonium lauryl sulfates?
- Methodological Answer : Conduct comparative studies using interfacial tension measurements (e.g., pendant drop method) and foam stability tests. Evaluate CMC values under identical conditions (temperature, ionic strength) to isolate the impact of the cyclohexyldiethylammonium group on hydrophobic interactions .
Advanced Research Questions
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer : Implement a Design of Experiments (DoE) approach, such as a Doehlert matrix, to optimize variables (pH 3–9, 25–60°C). Monitor degradation via HPLC for sulfate anion formation and NMR for structural changes. Accelerated stability testing at elevated temperatures can predict shelf-life using the Arrhenius equation .
Q. What conflicting data exist regarding its biodegradation pathways, and how can they be resolved?
- Methodological Answer : Discrepancies in anaerobic vs. aerobic degradation rates may arise from microbial consortia variability. Resolve via isotopic labeling (¹⁴C-tracking) and metagenomic analysis of microbial communities in standardized OECD tests. Cross-validate with high-resolution mass spectrometry (HRMS) to identify intermediate metabolites .
Q. How can computational models predict its interactions with lipid bilayers or biomembranes?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model insertion energetics and bilayer disruption. Validate with experimental data from fluorescence anisotropy (e.g., DPH probes) and cryo-EM for membrane structural changes .
Q. How to address discrepancies in cytotoxicity assays across different cell lines (e.g., epithelial vs. fibroblast)?
- Methodological Answer : Perform dose-response assays (MTT/CCK-8) under standardized conditions (serum-free media, 24–72 hr exposure). Control for cell-specific uptake mechanisms using fluorescently tagged analogs. Cross-reference with transcriptomic data to identify stress-response pathways .
Q. What experimental strategies optimize its use in selective microbiological media (e.g., sulfate-reducing bacteria detection)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
